4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride is a chemical compound with a molecular weight of 192.65 g/mol . It is known for its unique spirocyclic structure, which includes an oxazolidinone ring fused to a diazaspiro nonane system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of a base, such as sodium hydroxide, and may be conducted in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amines, and spirocyclic derivatives .
Scientific Research Applications
4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride: This compound has a similar spirocyclic structure but differs in the position of the methyl group.
Other Spirocyclic Oxazolidinones: Various spirocyclic oxazolidinones with different substituents can be compared based on their chemical and biological properties.
Uniqueness
4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxazolidinone and diazaspiro nonane systems. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-5-7(2-3-8-4-7)11-6(10)9-5;/h5,8H,2-4H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDATRFESPHHHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CCNC2)OC(=O)N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.